molecular formula C22H34N2 B14594281 1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)- CAS No. 60550-28-9

1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-

Cat. No.: B14594281
CAS No.: 60550-28-9
M. Wt: 326.5 g/mol
InChI Key: PWSUQUVQEDDFKQ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes a cyclohexane ring and multiple methyl and isopropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of metal-catalyzed processes, such as those involving manganese or copper complexes, can enhance the efficiency and selectivity of the reaction . These methods are designed to produce high yields of the desired compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, such as N-alkylpyrroles and N-acylpyrroles .

Scientific Research Applications

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is unique due to its specific combination of substituents and the presence of a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

60550-28-9

Molecular Formula

C22H34N2

Molecular Weight

326.5 g/mol

IUPAC Name

4-methyl-2-[4-(4-methyl-1-propan-2-ylpyrrol-2-yl)cyclohexyl]-1-propan-2-ylpyrrole

InChI

InChI=1S/C22H34N2/c1-15(2)23-13-17(5)11-21(23)19-7-9-20(10-8-19)22-12-18(6)14-24(22)16(3)4/h11-16,19-20H,7-10H2,1-6H3

InChI Key

PWSUQUVQEDDFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3C(C)C)C)C(C)C

Origin of Product

United States

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